2-(Methylthio)phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Methylthio)phenol often involves copper(I)-catalyzed tandem transformations, which include C-S coupling and C-H functionalization. For example, 2-(Phenylthio)phenols can be synthesized from simple phenols and aromatic halides using dimethyl sulfoxide as the oxidant through a process that employs a specific CuI/L catalyst system (Xu et al., 2010).
Molecular Structure Analysis
The molecular structure of related Schiff base compounds, such as 2-{(E)-[2-Hydroxyphenyl)imino]methyl} Phenol Schiff Base Molecule, has been thoroughly characterized using elemental analyses, UV–VIS and IR spectroscopy, and single crystal X-ray determination (Tunç et al., 2009). The structure often features intramolecular hydrogen bonds that play a critical role in stabilizing the molecule.
Chemical Reactions and Properties
2-(Methylthio)phenol derivatives exhibit interesting physicochemical properties, such as the stabilization of radical species through electron-withdrawing substituents, which is crucial for understanding the nature of newly found cofactors in enzymes like galactose oxidase (Itoh et al., 1993).
Physical Properties Analysis
The synthesis of new polyphenols containing azomethine groups has shown significant advancements in understanding the thermal degradation and antimicrobial properties of these compounds, which are related to 2-(Methylthio)phenol (Baran et al., 2015). These studies contribute to the broader knowledge of physical properties and stability under various conditions.
Chemical Properties Analysis
Complexes of 2-(Methylthio)phenol derivatives with metals such as Ni(II) and Co(II) have been synthesized and characterized, revealing their adsorption on gold surfaces and electrochemical behavior (Beloglazkina et al., 2007). Such studies are essential for developing novel materials with specific electrochemical properties.
Scientific Research Applications
Electrochemical Properties and Role in Enzyme Cofactors : 2-(Methylthio)phenol has been studied for its physicochemical properties, particularly in the context of galactose oxidase. It has been found that the methylthio group acts as an electron-withdrawing substituent, stabilizing radical species in the enzyme (Itoh et al., 1993).
Synthesis of Phenol Derivatives : Research has explored the synthesis of 2-(phenylthio)phenols, a process involving tandem copper(I)-catalyzed C-S coupling and C-H functionalization. This highlights its potential in creating various phenolic compounds (Xu et al., 2010).
Catalysis in Methylation of Phenol : Studies have investigated the catalytic methylation of phenol using 2-(Methylthio)phenol derivatives, demonstrating their role in chemical synthesis processes (Mathew et al., 2002).
Use in Deceptive Orchid Pollination : Interestingly, 2-(Methylthio)phenol has been identified as a semiochemical in orchids, which use it to attract pollinators through sexual deception. This finding broadens our understanding of chemical ecology (Bohman et al., 2017).
Analysis of Thioether Linkage in Organic Cofactors : The electronic effect of the thioether linkage in organic cofactors, like those in galactose oxidase, has been studied using 2-(Methylthio)phenol models. This research contributes to our understanding of enzyme mechanisms (Itoh et al., 1997).
Polymer Synthesis and Properties : 2-(Methylthio)phenol derivatives have been used in the synthesis of polymers, such as poly-2-[(4-methylbenzylidene)amino]phenol, with applications in understanding thermal degradation and antimicrobial properties (Baran et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-methylsulfanylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOARYARZPXNAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061463 | |
Record name | Phenol, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
liquid | |
Record name | o-(Methylthio)phenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
218.00 to 219.00 °C. @ 760.00 mm Hg | |
Record name | 2-(Methylthio)phenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041281 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.168-1.173 | |
Record name | o-(Methylthio)phenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-(Methylthio)phenol | |
CAS RN |
1073-29-6 | |
Record name | 2-(Methylthio)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(Methylthio)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylthio)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(methylthio)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-(METHYLTHIO)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6JO803536 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-(Methylthio)phenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041281 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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